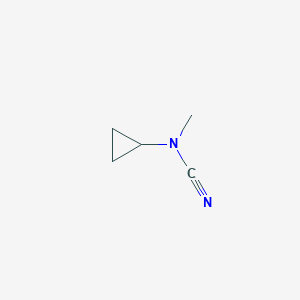

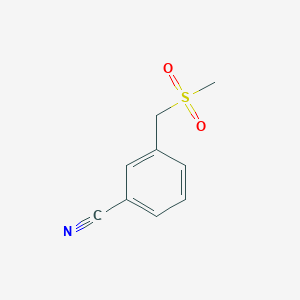

N-cyano-N-methylcyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropylamines, including compounds similar to N-cyano-N-methylcyclopropanamine, often involves intricate chemical processes. For instance, a study reported the synthesis of bicyclic cyclopropylamines through the Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety with the N,N-dimethylcarboxamide moiety of amino acid derivatives, yielding products with novel and strained bicyclic structures (Cao, Xiao, & Joullié, 1999). Additionally, the synthesis of benzoxazine compounds containing a cyano group through the novel intramolecular oxycyanation of methylenecyclopropanes highlights the versatility and chemical reactivity of cyclopropane derivatives (Yu Yuan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like N-cyano-N-methylcyclopropanamine is characterized by the cyclopropane ring, which imparts significant strain and unique properties to these molecules. The structural analysis and characterization of such compounds are crucial for understanding their chemical behavior and potential applications. Research has elucidated the structures of related cyclopropylamines, demonstrating the diversity of molecular frameworks achievable through synthetic chemistry.

Chemical Reactions and Properties

Cyclopropylamines undergo a variety of chemical reactions, leveraging the reactivity of the cyclopropane ring. For example, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 generates cyclopropanone hydrate and 3-hydroxypropionaldehyde, showcasing the cyclopropane ring's susceptibility to enzymatic transformations and the complex reaction pathways involved (M. Cerny & R. Hanzlik, 2006).

Physical Properties Analysis

The physical properties of N-cyano-N-methylcyclopropanamine and similar compounds are influenced by the cyclopropane core. These properties include boiling points, melting points, solubility, and stability, which are essential for the practical application and handling of these chemicals. The synthesis and characterization studies provide insights into the physical attributes that define the usability of these compounds in various scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties of cyclopropylamines are marked by their reactivity, which is a function of the cyclopropane ring's strain. This reactivity enables a range of transformations and reactions, making these compounds versatile intermediates in organic synthesis. Studies have explored the stereoselective synthesis of cyclopropylamines, highlighting the importance of controlling stereochemistry for the production of biologically active compounds (R. Sakae et al., 2014).

Applications De Recherche Scientifique

Analytical Characterization

N-cyano-N-methylcyclopropanamine and related compounds have been characterized using various analytical techniques. For example, De Paoli et al. (2013) used techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography (HPLC) for the qualitative and quantitative analysis of similar psychoactive arylcyclohexylamines in biological matrices (De Paoli et al., 2013).

Synthesis and Chemical Applications

- Novel synthesis methods have been developed for compounds containing N-cyano-N-methylcyclopropanamine or similar structures. Yuan et al. (2016) reported a novel intramolecular oxycyanation of methylenecyclopropanes, which is crucial for creating certain benzoxazine compounds (Yuan et al., 2016).

- Anbarasan, Neumann, and Beller (2011) explored the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide, highlighting its utility in synthesizing benzonitriles (Anbarasan et al., 2011).

Biological and Environmental Studies

- In biology, Cerny and Hanzlik (2006) studied the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450, providing insights into the metabolic fate and reaction mechanisms of related cyclopropylamines (Cerny & Hanzlik, 2006).

- Yoo, Muir, and Baker (1981) investigated the persistence and movement of cyanazine and procyazine (which includes the cyano and cyclopropyl groups) in soil, contributing to our understanding of the environmental impact of such compounds (Yoo et al., 1981).

Advanced Materials and Technologies

- The synthesis of new materials, like those studied by Kang, Jeon, Lee, and Kim (2014) in the crystal structure analysis of fenpropathrin, can provide valuable insights into the structural characteristics and potential applications of these compounds (Kang et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

cyclopropyl(methyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7(4-6)5-2-3-5/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDBNQRPHYEKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyano-N-methylcyclopropanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)